molecular formula C12H19NO B1228060 4-(2,4-Dimethyl-phenylamino)-butan-1-ol CAS No. 356086-89-0

4-(2,4-Dimethyl-phenylamino)-butan-1-ol

Cat. No. B1228060
CAS RN: 356086-89-0
M. Wt: 193.28 g/mol
InChI Key: XQODVGIOOBVIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethyl-phenylamino)-butan-1-ol, also known as 4-dimethylaminobutyric acid (4-DMAPA), is an organic compound belonging to the class of aminobutyrates. It is a colorless liquid with a melting point of -50 °C and a boiling point of 97 °C. 4-DMAPA is used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as an additive for various industrial applications. It is also a versatile building block for the synthesis of other organic compounds.

Scientific Research Applications

Antituberculosis Activity

4-Dimethylamino-1-phenylbutan-2-ols, which are structurally similar to 4-(2,4-Dimethyl-phenylamino)-butan-1-ol, have shown promising results in antituberculosis research. A specific compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, has exhibited high antituberculosis activity and is in the final stages of clinical trials for clinical use (Omel’kov, Fedorov & Stepanov, 2019).

Analgesic and Anti-Inflammatory Activities

Compounds structurally related to this compound have been tested for their analgesic and anti-inflammatory properties. Specifically, 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols showed significant analgesic activity and strong platelet anti-aggregating properties (Menozzi et al., 2000).

Peroxyl-Radical-Scavenging Activity

Research into the structural properties and radical scavenging activity of compounds similar to this compound, such as 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogues, has shown these compounds to have pronounced anti-peroxyl radical activity. This activity is comparable to that exerted by linalool, a prominent antioxidant among monoterpene alcohols (Stobiecka et al., 2016).

Anti-Histaminic Properties

The synthesis and analysis of similar aminoalcohols, such as 4-dimethylamino-2-p-methoxyphenyl-1-phenylbutan-2-ol, have contributed to understanding the stereochemical influences on anti-histaminic activity. These studies have helped in elucidating the structural influences upon anti-histaminic properties of such compounds (Casy & Parulkar, 1969).

properties

IUPAC Name

4-(2,4-dimethylanilino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-5-6-12(11(2)9-10)13-7-3-4-8-14/h5-6,9,13-14H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQODVGIOOBVIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCCCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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